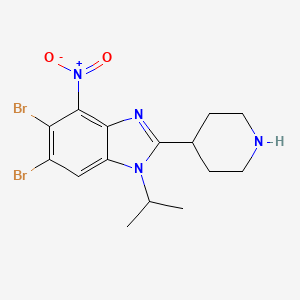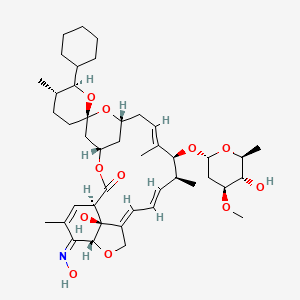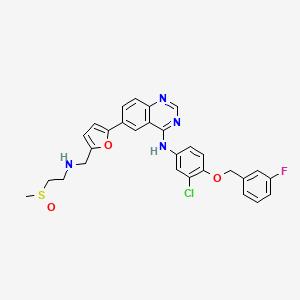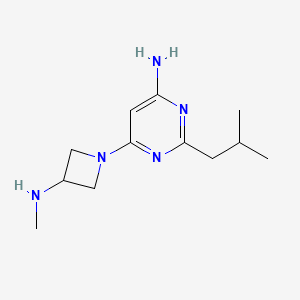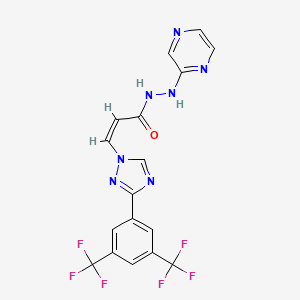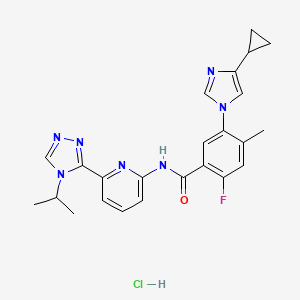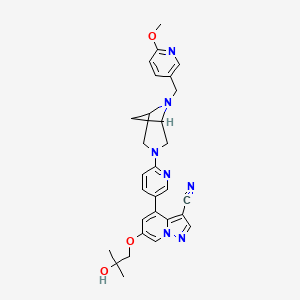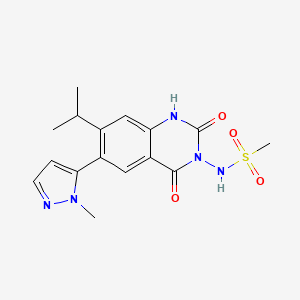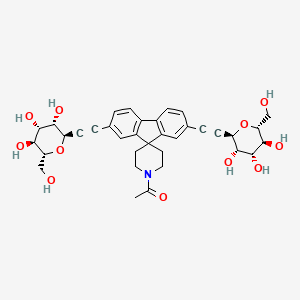
Sibofimloc
Descripción general
Descripción
Sibofimloc, también conocido como TAK-018 o EB8018, es una molécula pequeña de primera clase, restringida al intestino, administrada por vía oral que actúa como un bloqueador de FimH. FimH es un factor de virulencia expresado en la superficie de ciertas bacterias patógenas, incluyendo Escherichia coli y otras Enterobacteriaceae. This compound se está desarrollando principalmente para el tratamiento de la enfermedad de Crohn, una condición inflamatoria crónica del tracto gastrointestinal .
Aplicaciones Científicas De Investigación
Sibofimloc tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la microbiología:
Tratamiento de la enfermedad de Crohn: this compound se está desarrollando como un nuevo agente terapéutico para la enfermedad de Crohn. .
Investigación del microbioma: El mecanismo de acción del compuesto proporciona información sobre el papel del microbioma intestinal en las enfermedades inflamatorias.
Desarrollo de fármacos: El mecanismo de acción único de this compound lo convierte en un valioso candidato para el desarrollo de nuevos fármacos que se dirigen a la adhesión bacteriana y los factores de virulencia.
Mecanismo De Acción
Sibofimloc ejerce sus efectos uniéndose específicamente a la proteína FimH en la superficie de bacterias patógenas. FimH es un componente de las fimbrias tipo 1, que son apéndices en forma de pelo que facilitan la adhesión bacteriana a la pared intestinal. Al bloquear FimH, this compound evita que las bacterias se adhieran al epitelio intestinal, reduciendo así la respuesta inflamatoria. Este mecanismo es altamente selectivo y no altera la composición general de la microbiota intestinal .
Análisis Bioquímico
Biochemical Properties
Sibofimloc plays a crucial role in biochemical reactions by blocking the FimH adhesin. FimH is a protein found on the surface of certain bacteria, including Escherichia coli. By binding to FimH, this compound prevents the bacteria from adhering to epithelial cells in the gut. This interaction reduces the release of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, interleukin-8, tumor necrosis factor-α, and interferon-γ .
Cellular Effects
This compound influences various types of cells and cellular processes. In epithelial cells of the gastrointestinal tract, it reduces the binding of invasive Escherichia coli, thereby decreasing inflammation. This reduction in bacterial adhesion leads to lower levels of pro-inflammatory cytokines and improved gut barrier function. Additionally, this compound has been shown to decrease fecal calprotectin levels, indicating reduced inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively binding to the FimH adhesin on the surface of bacteria. This binding prevents the bacteria from attaching to epithelial glycoproteins, thereby inhibiting the release of pro-inflammatory cytokines. The compound’s gut-restricted nature ensures minimal systemic absorption, which reduces the risk of systemic side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that the compound is stable and maintains its efficacy over a 13-day period when administered at a dosage of 1500 mg twice daily. The reduction in inflammatory biomarkers and improvement in gut integrity were sustained throughout the study period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively reduces inflammation without causing significant adverse effects. At higher dosages, there may be an increased risk of adverse effects, although specific toxic effects have not been extensively reported. The optimal dosage for achieving therapeutic effects while minimizing side effects is around 1500 mg twice daily .
Metabolic Pathways
This compound is involved in metabolic pathways related to the gut microbiome. By blocking FimH, it alters the interaction between bacteria and the host’s epithelial cells. This alteration can affect metabolic flux and metabolite levels, leading to changes in the gut environment. The compound’s gut-restricted nature ensures that its effects are localized to the gastrointestinal tract .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization to the gut. The compound’s minimal systemic absorption ensures that it remains concentrated in the target area, reducing the risk of systemic side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the epithelial cells of the gastrointestinal tract. It targets the FimH adhesin on the surface of bacteria, preventing their attachment to epithelial glycoproteins. This targeting is facilitated by the compound’s specific binding interactions and post-translational modifications that direct it to the appropriate cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Sibofimloc implica múltiples pasos, incluyendo la preparación de intermediarios clave y sus reacciones de acoplamiento subsecuentes. La ruta sintética exacta y las condiciones de reacción son propietarias y no se han revelado completamente en el dominio público. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que aseguran la inhibición selectiva de la adhesión de FimH .
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluiría estrictas medidas de control de calidad para mantener la consistencia y la eficacia del producto final. Los detalles específicos sobre los métodos de producción industrial no están disponibles públicamente .
Análisis De Reacciones Químicas
Tipos de reacciones
Sibofimloc principalmente experimenta reacciones de unión con la proteína FimH en la superficie de bacterias patógenas. Esta unión inhibe la adhesión de estas bacterias a la pared intestinal, previniendo así la inflamación .
Reactivos y condiciones comunes
Las reacciones que involucran this compound típicamente ocurren bajo condiciones fisiológicas, ya que el compuesto está diseñado para funcionar dentro del tracto gastrointestinal humano. La unión a FimH es una interacción altamente específica que no requiere reactivos adicionales .
Principales productos formados
El producto principal de la reacción entre this compound y FimH es un complejo estable que evita que las bacterias se adhieran a la pared intestinal. Esta acción reduce la inflamación y ayuda a mantener la integridad intestinal .
Comparación Con Compuestos Similares
Compuestos similares
Antibiótico-202: Otro bloqueador de FimH con propiedades similares a Sibofimloc.
Otros inhibidores de FimH: Se están estudiando varios compuestos experimentales dirigidos a FimH por sus posibles efectos terapéuticos en las enfermedades inflamatorias del intestino.
Unicidad de this compound
This compound destaca por su acción restringida al intestino, lo que minimiza la exposición sistémica y los posibles efectos secundarios. Su mecanismo de acción altamente específico se dirige al factor de virulencia FimH sin afectar la microbiota intestinal comensal, lo que lo convierte en un candidato prometedor para el tratamiento de la enfermedad de Crohn y otras afecciones inflamatorias .
Propiedades
IUPAC Name |
1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHMWDMKUYVSQJ-VECBPBMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616113-45-1 | |
| Record name | Sibofimloc [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibofimloc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SIBOFIMLOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Sibofimloc interact with its target and what are the downstream effects?
A: this compound functions as a FimH blocker. FimH is an adhesive protein located on the tip of type 1 fimbriae of Escherichia coli and other Enterobacteriaceae. In individuals with Crohn's disease, invasive E. coli expressing FimH can bind to epithelial glycoproteins in the gastrointestinal tract. This binding facilitates bacterial adhesion and colonization, leading to the release of pro-inflammatory cytokines that contribute to intestinal inflammation. [, ] By blocking FimH, this compound aims to prevent this binding, thereby reducing bacterial adhesion and the subsequent inflammatory cascade.
Q2: What is known about the pharmacokinetics of this compound in patients with Crohn's disease?
A: Studies have shown that this compound exhibits low systemic absorption. Research involving patients with active Crohn's disease demonstrated that after oral administration of this compound at a dose of 1500 mg twice daily for 13 days, there was a slightly higher plasma exposure and interpatient variability compared to previous observations in healthy subjects. [] This suggests that the presence of Crohn's disease might influence the drug's pharmacokinetic profile. Further research is ongoing to fully elucidate the absorption, distribution, metabolism, and excretion of this compound in this patient population.
Q3: What is the current status of this compound's clinical development for Crohn's disease?
A: Based on the safety and pharmacokinetic data obtained from early-phase studies, this compound's clinical development program is progressing. Researchers have initiated a Phase 2 trial to investigate its efficacy as a postoperative maintenance therapy in patients with Crohn's disease. [] This trial aims to evaluate this compound's ability to prevent disease relapse following surgical resection in this patient population.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)

![6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B610761.png)
